2-Chlorobenzo[g]quinazolin-4-amine
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Overview
Description
2-Chlorobenzo[g]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a chlorine atom at the 2-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[g]quinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with anthranilic acid under acidic conditions to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[g]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[g]quinazolin-4-amine involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of 2-Chlorobenzo[g]quinazolin-4-amine.
Quinazolinone: A closely related compound with a carbonyl group at the 4-position.
2-Chloroquinazoline: Similar structure but lacks the amine group at the 4-position
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the amine group, which confer specific chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C12H8ClN3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chlorobenzo[g]quinazolin-4-amine |
InChI |
InChI=1S/C12H8ClN3/c13-12-15-10-6-8-4-2-1-3-7(8)5-9(10)11(14)16-12/h1-6H,(H2,14,15,16) |
InChI Key |
GIRCBDASUZPYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NC(=N3)Cl)N |
Origin of Product |
United States |
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